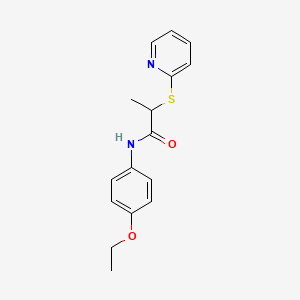

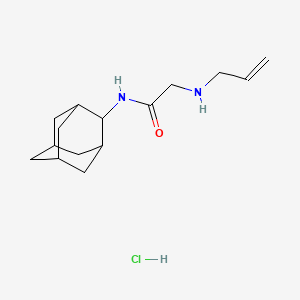

N~1~-2-adamantyl-N~2~-allylglycinamide hydrochloride

Übersicht

Beschreibung

N~1~-2-adamantyl-N~2~-allylglycinamide hydrochloride, also known as Memantine, is a medication used to treat Alzheimer's disease. It was first synthesized in the late 1960s and was approved by the FDA in 2003. Memantine is a unique medication that works by blocking the activity of a neurotransmitter called glutamate.

Wissenschaftliche Forschungsanwendungen

Nanodiamond Modification for Drug Delivery

Nanodiamonds (NDs) modified with hyperbranched polymers through supramolecular chemistry exhibit high water dispersibility, low toxicity, and efficient drug-loading capacity, making them promising for biomedical applications such as drug delivery. The study by Huang et al. (2018) demonstrates the synthesis of β-CD containing hyperbranched polymer functionalized ND composites, exploiting the interactions between β-Cyclodextrin (β-CD) and adamantane. This method offers a convenient, fast, and efficient approach for ND surface modification, highlighting the potential of adamantyl derivatives in enhancing the functionality of nanomaterials for drug delivery systems (Huang et al., 2018).

Antimicrobial Applications

Adamantyl derivatives have been explored for their antimicrobial properties. The preparation of 1-monoacylglycerol of adamantane-1-carboxylic acid and its effect on bacterial growth suppression indicate the potential of adamantyl compounds as antimicrobial agents. Doležálková et al. (2012) found that these derivatives effectively inhibit the growth of Gram-positive bacteria, suggesting their utility in extending the shelf life of food or cosmetic products by reducing undesirable microbial flora (Doležálková et al., 2012).

Drug Design and Stability

The adamantyl group's hydrophobicity and bulkiness make it valuable in drug design, particularly for modulating drug reactivity and enhancing plasma half-life. Liu et al. (2011) discuss the multidimensional value of the adamantyl group in the development of drugs for neurological conditions, antiviral agents, and treatments for type 2 diabetes. The study highlights the adamantyl group's role in increasing drug stability and clinical efficacy, underlying its importance in the medicinal chemistry domain (Liu et al., 2011).

Synthesis of Challenging Compounds

Adamantyl derivatives facilitate the synthesis of complex molecules, serving as key components in the development of new chemical entities. For instance, the synthesis of plukenetione A through an adamantane annulation sequence demonstrates the utility of adamantyl-bearing compounds in accessing polyprenylated acylphloroglucinol natural products. This approach underscores the importance of adamantyl derivatives in streamlining the synthesis of biologically active compounds (Zhang et al., 2010).

Eigenschaften

IUPAC Name |

N-(2-adamantyl)-2-(prop-2-enylamino)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O.ClH/c1-2-3-16-9-14(18)17-15-12-5-10-4-11(7-12)8-13(15)6-10;/h2,10-13,15-16H,1,3-9H2,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLPGAMZRZLHCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC(=O)NC1C2CC3CC(C2)CC1C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-adamantyl)-2-(prop-2-enylamino)acetamide;hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

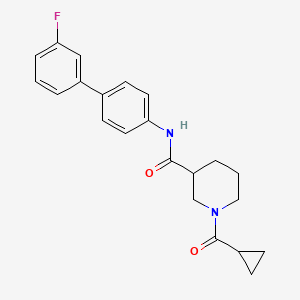

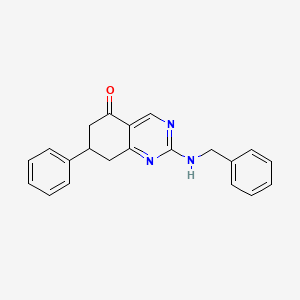

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4066266.png)

![2-{[3-cyano-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4066267.png)

![4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-ethyl]-benzamide](/img/structure/B4066278.png)

![1-ethyl-3-[(3-hydroxypropyl)amino]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B4066292.png)

![N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-2,5-dichloro-N-methyl-benzenesulfonamide](/img/structure/B4066296.png)

![4-bromophenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4066313.png)

![N-{4-[({3-[(4-nitrophenyl)amino]propyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4066330.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4066346.png)

![3-[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]-N-(4-methylphenyl)-3-oxopropanamide](/img/structure/B4066348.png)

![1-(2-fluorobenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4066352.png)

![N,N-bis(cyanomethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4066365.png)